![molecular formula C15H14ClN3O2S B5864878 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity, which makes it a valuable tool for studying the role of histone acetylation in various biological processes.
Mécanisme D'action
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide works by binding to the active site of HAT enzymes and inhibiting their activity. This leads to a decrease in the acetylation of histone proteins, which can have a wide range of effects on gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Suppression of inflammatory responses in macrophages
- Modulation of T-cell differentiation and function
- Regulation of glucose metabolism in adipocytes
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide in lab experiments is its specificity for HAT enzymes. This allows researchers to study the effects of histone acetylation on specific biological processes without affecting other cellular pathways. However, one limitation of this compound is its relatively low potency compared to other HAT inhibitors, which can make it less effective in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide, including:
- Investigation of its potential as a therapeutic agent for cancer and other diseases
- Development of more potent and selective HAT inhibitors based on the structure of this compound
- Study of the effects of this compound on other cellular processes beyond histone acetylation
- Investigation of the role of HAT enzymes in aging and age-related diseases
In conclusion, this compound is a valuable tool for studying the role of histone acetylation in various biological processes. Its specificity for HAT enzymes and range of effects make it a useful compound for scientific research. Further investigation of its potential as a therapeutic agent and development of more potent HAT inhibitors based on its structure are promising future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to produce 3-chlorophenylacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide to yield this compound.
Applications De Recherche Scientifique
2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide has been used in a wide range of scientific studies to investigate the role of histone acetylation in various biological processes. It has been shown to inhibit the activity of several HAT enzymes, including p300/CBP and PCAF, which are important regulators of gene expression.
Propriétés
IUPAC Name |
1-[[2-(3-chlorophenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-5-4-8-13(9-11)21-10-14(20)18-19-15(22)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXMJDFRHYJXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

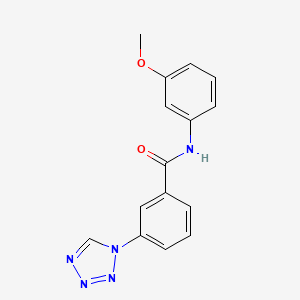
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
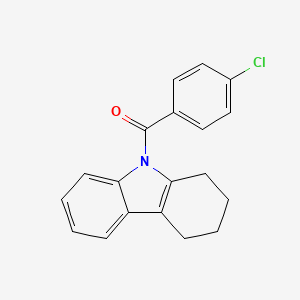
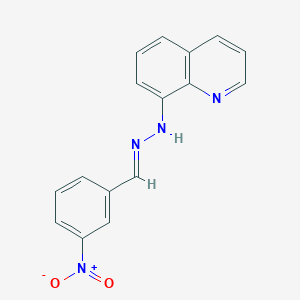
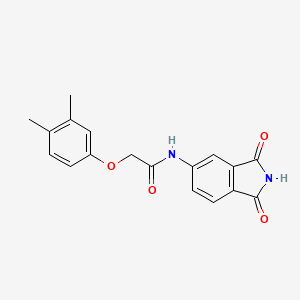
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
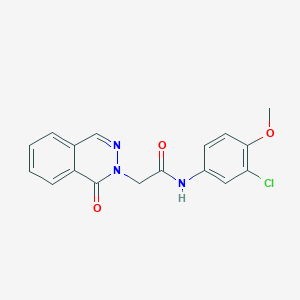
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
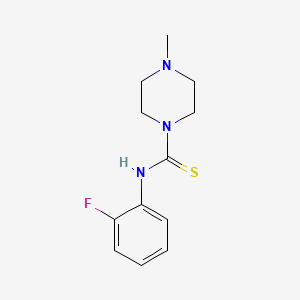
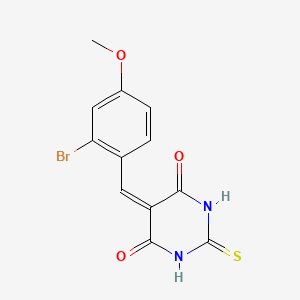
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
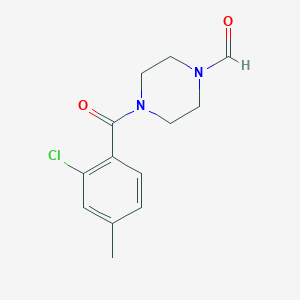
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)